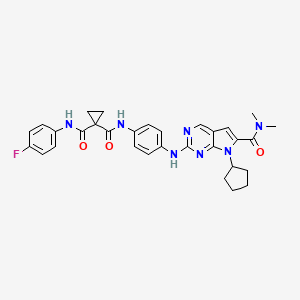![molecular formula C20H20ClN5O3S B2889982 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 952835-92-6](/img/structure/B2889982.png)
2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds with a similar core structure to the mentioned chemical have been synthesized and evaluated for their potential antitumor activities. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell lines. Notably, one derivative showcased significant activity, highlighting the therapeutic potential of such compounds in cancer research (El-Morsy et al., 2017).
Antibacterial and Antifungal Activities
Research into thiazolo[3,2-a]pyrimidine derivatives and related structures has shown promising antibacterial and antifungal properties. New derivatives of thiazolo[2,3-b]dihydropyrimidinone, for instance, were synthesized and demonstrated moderate to excellent growth inhibition of various bacteria and fungi, indicating their potential utility in developing new antimicrobial agents (Ashok et al., 2007).
Anti-inflammatory Properties
Studies on thiazolopyrimidine derivatives have also revealed their anti-inflammatory capabilities. Specific compounds within this class showed moderate anti-inflammatory activity, comparable to standard drugs like indomethacin. This suggests their potential application in treating inflammation-related disorders (Tozkoparan et al., 1999).
Ligand-Protein Interactions and Photovoltaic Efficiency
Further research has explored the electrochemical properties and ligand-protein interactions of benzothiazolinone acetamide analogs, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate not only the pharmacological but also the photovoltaic application potential of such compounds, demonstrating their versatility and wide range of scientific applications (Mary et al., 2020).
Properties
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c21-12-3-1-4-13(7-12)26-18-16(10-23-26)19(28)25-14(11-30-20(25)24-18)8-17(27)22-9-15-5-2-6-29-15/h1,3-4,7,10,14-15H,2,5-6,8-9,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJDXMGDZVVGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)
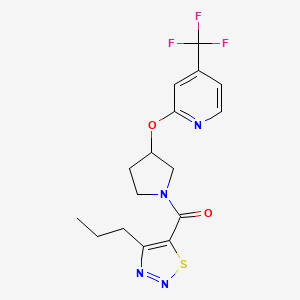
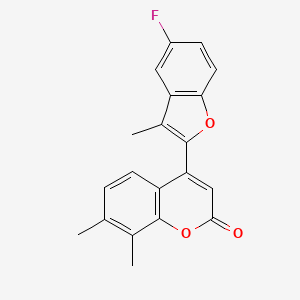
![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)
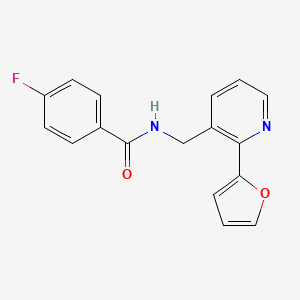


![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)
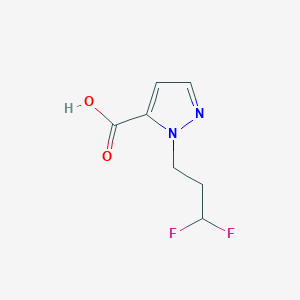
![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)

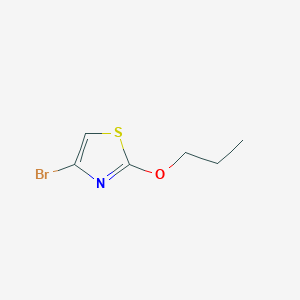
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
